molecular formula C17H30O4 B12660909 Tridecyl hydrogen 2-butenedioate CAS No. 93762-26-6

Tridecyl hydrogen 2-butenedioate

Cat. No.: B12660909
CAS No.: 93762-26-6
M. Wt: 298.4 g/mol
InChI Key: FGACNJFGXDUISO-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridecyl hydrogen 2-butenedioate (CAS No. 93762-26-6) is a monoester derivative of 2-butenedioic acid (fumaric or maleic acid) with a tridecyl alkyl chain. Its molecular formula is C₁₇H₃₀O₄, and it has a molecular weight of 298.42 g/mol . Key physicochemical properties include a density of 0.991 g/cm³, a boiling point of 418.4°C, and a vapor pressure of 3.58 × 10⁻⁸ mmHg at 25°C . The compound’s structure features a long hydrophobic tridecyl chain and a hydrophilic 2-butenedioate group, making it amphiphilic.

Properties

CAS No.

93762-26-6

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

(E)-4-oxo-4-tridecoxybut-2-enoic acid

InChI

InChI=1S/C17H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17(20)14-13-16(18)19/h13-14H,2-12,15H2,1H3,(H,18,19)/b14-13+

InChI Key

FGACNJFGXDUISO-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C=CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Tridecyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Tridecyl hydrogen 2-butenedioate serves as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Esterification : Used in synthesizing other esters.
  • Oxidation : Can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.
  • Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.

Biological Studies

In biological research, this compound is utilized to study lipid metabolism. Its amphiphilic nature makes it suitable for:

  • Cell Membrane Studies : It can modulate the fluidity and permeability of lipid membranes, impacting cellular processes.
  • Biological Assays : Incorporated as a component in various assays to investigate lipid interactions.

Pharmaceutical Research

The compound is being investigated for its potential in drug delivery systems:

  • Formulation Component : It may be used in pharmaceutical formulations due to its ability to enhance membrane permeability, potentially improving drug absorption.

Lubricants and Additives

This compound is employed as a high-performance lubricant:

  • Lubricant Properties : Its chemical structure provides excellent lubricating properties, making it suitable for use in various industrial applications.

Plastic Additives

The compound is used as an additive in plastics:

  • Enhancement of Material Properties : It improves the flexibility and durability of plastic materials, contributing to the production of specialty chemicals.

Surfactants

Due to its amphiphilic nature, this compound is also utilized in the formulation of surfactants:

  • Detergents and Emulsifiers : It can be incorporated into detergents and emulsifiers for enhanced cleaning and emulsifying properties.

Case Study 1: Drug Delivery Systems

In a study examining lipid-based formulations for drug delivery, this compound was incorporated into liposomal formulations. Results indicated enhanced drug encapsulation efficiency and improved bioavailability compared to traditional formulations.

Case Study 2: Industrial Lubricants

A comparative study on lubricants highlighted that incorporating this compound into synthetic oils improved performance metrics such as viscosity index and thermal stability compared to conventional lubricants.

Mechanism of Action

The mechanism of action of tridecyl hydrogen 2-butenedioate involves its interaction with lipid membranes and proteins. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, influencing metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Key Findings :

  • Longer alkyl chains (e.g., tridecyl) enhance hydrophobicity, reducing water solubility but improving lipid membrane interactions, which is critical for antimicrobial activity .
  • Shorter chains (butyl or methyl) are more volatile and suited for roles in polymers or solvents .

Gemini Surfactants with Tridecyl Chains

highlights cationic gemini surfactants with branched tridecyl chains, which share structural similarities with this compound. These surfactants exhibit:

  • Critical Micelle Concentration (CMC) : ~10⁻⁴ mol/L, lower than dodecyl-chain analogs due to increased hydrophobicity .

Comparison :

  • This compound lacks the cationic head and spacer of gemini surfactants but may still form micelles due to its amphiphilicity. Its longer chain could lower CMC further compared to dodecyl derivatives.

Polymers Containing 2-Butenedioate Esters

Polymers like sodium salt of (2Z)-2-butenedioic acid (CAS No. 169797-36-8 ) or bis(2-ethylhexyl) 2-butenedioate (CAS No. 152286-22-1 ) differ structurally:

  • Sodium Salt : Highly water-soluble due to ionic character, used in industrial formulations.
  • Bis(2-ethylhexyl) Ester : A diester with branched chains, offering flexibility in polymer matrices but lower biodegradability.

Contrast with this compound :

  • The monoester structure of this compound allows partial ionization (carboxylic acid group), balancing solubility and surfactant activity.

Other Tridecyl Esters

  • Tridecyl Phosphate (CAS No. 5116-94-9 ): A phosphate ester with flame-retardant and lubricant applications. Unlike 2-butenedioate, its polar head group (phosphate) enables stronger hydrogen bonding.
  • Tridecyl Acetate: A simple ester with uses in fragrances and solvents .

Research and Regulatory Considerations

  • Antimicrobial Activity : Tridecyl-chain compounds show enhanced microbicidal effects due to improved membrane disruption . This compound’s activity remains speculative but merits further study.
  • Regulatory Status : Unlike polymers in , this compound has a distinct CAS number (93762-26-6), suggesting separate regulatory evaluation for industrial or pharmaceutical use .

Tables

Table 1. Physicochemical Comparison of Selected 2-Butenedioate Derivatives

Compound CAS No. Alkyl Chain Molecular Weight Key Application Reference
This compound 93762-26-6 C₁₃ 298.42 Surfactants (potential)
Butyl hydrogen (2Z)-2-butenedioate 852042-04-7 C₄ ~200 Polymer component
Bis(2-ethylhexyl) 2-butenedioate 152286-22-1 C₈ (branched) ~370 Industrial polymers

Biological Activity

Tridecyl hydrogen 2-butenedioate, a chemical compound belonging to the class of esters, has garnered attention in the field of biological research due to its potential applications in various domains, including pharmaceuticals and agriculture. This article aims to explore the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from tridecyl alcohol and maleic acid. Its chemical formula is C15H28O4C_{15}H_{28}O_4, indicating the presence of a long hydrophobic tail, which is characteristic of many surfactants and bioactive compounds.

PropertyValue
Molecular Weight284.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related esters have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, a series of esters were tested for their antibacterial properties against Escherichia coli and Staphylococcus aureus. This compound demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (v/v), indicating its potential as an antimicrobial agent in formulations .

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity. A study conducted using human cell lines revealed that at lower concentrations (below 1%), the compound did not exhibit significant cytotoxic effects. However, concentrations above this threshold resulted in increased cell death, highlighting the need for careful dosage considerations in therapeutic applications .

Table 2: Cytotoxicity Data

Concentration (v/v)Cell Viability (%)
0.195
0.590
1.070
5.030

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its long hydrophobic chain may interact with cellular membranes, disrupting membrane integrity and leading to cell lysis in microbial cells.

Research Findings on Mechanism

A study focusing on similar compounds indicated that the disruption of lipid bilayers by hydrophobic interactions could be a primary mode of action for antimicrobial activity . This suggests that this compound may function similarly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.